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molecular formula C8H18O3 B127237 Diethylene glycol diethyl ether CAS No. 112-36-7

Diethylene glycol diethyl ether

Cat. No. B127237
M. Wt: 162.23 g/mol
InChI Key: RRQYJINTUHWNHW-UHFFFAOYSA-N
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Patent
US05210322

Procedure details

A mixture of 2-(2-ethoxyethoxy)ethanol (1 mole) and diethyl carbonate (3 mole) was passed through 11.5 grams of a magnesium:aluminum mixed metal oxide (3/16 inch pellets, Mg/Al 3:1) at a temperature of 225° C. and at a liquid feed rate of 0.29 milliliters/minute. After a period of one hour, a total of 30.2 grams of liquid was collected. Analysis was performed by capillary gas chromatography (FID) using a DB-1701 column. The results were (area %) as follows:
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
metal oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][OH:9])[CH3:2].C(=O)(OCC)O[CH2:12][CH3:13].[Mg].[Al]>>[CH2:1]([O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:12][CH3:13])[CH3:2]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)OCCOCCO
Name
Quantity
3 mol
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
metal oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a total of 30.2 grams of liquid was collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OCCOCCOCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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